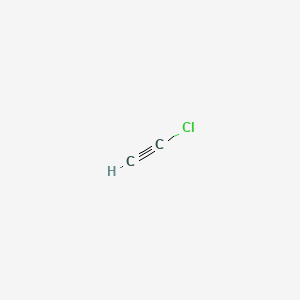

Chloroethyne

説明

特性

IUPAC Name |

chloroethyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl/c1-2-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWKDXFZXXCDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074719 | |

| Record name | Ethyne, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-63-5 | |

| Record name | Ethyne, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyne, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Chloroethyne can be synthesized through several methods:

Dehydrohalogenation of 1,2-dichloroethane: This method involves the elimination of hydrogen chloride from 1,2-dichloroethane using a strong base such as potassium hydroxide at elevated temperatures. [ \text{ClCH}_2\text{CH}_2\text{Cl} + 2\text{KOH} \rightarrow \text{HC}\equiv\text{CCl} + 2\text{KCl} + 2\text{H}_2\text{O} ]

Chlorination of acetylene: Acetylene reacts with chlorine gas to form this compound. This reaction is typically carried out in the presence of a catalyst such as activated carbon. [ \text{HC}\equiv\text{CH} + \text{Cl}_2 \rightarrow \text{HC}\equiv\text{CCl} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound often involves the chlorination of acetylene due to its simplicity and efficiency. The reaction is conducted in a controlled environment to manage the exothermic nature of the process and to ensure the safety of the operation.

化学反応の分析

Types of Reactions: Chloroethyne undergoes various types of chemical reactions, including:

Addition Reactions: The triple bond in this compound makes it highly reactive towards addition reactions. For example, it can react with hydrogen chloride to form 1,1-dichloroethane. [ \text{HC}\equiv\text{CCl} + \text{HCl} \rightarrow \text{CH}_2\text{CCl}_2 ]

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Bases: Strong bases like potassium hydroxide are used in dehydrohalogenation reactions.

Catalysts: Activated carbon is commonly used in the chlorination of acetylene.

Solvents: Organic solvents such as dichloromethane are often used to dissolve reactants and control reaction conditions.

Major Products:

1,1-Dichloroethane: Formed from the addition of hydrogen chloride to this compound.

Poly(chloroacetylene): A polymer formed through the polymerization of this compound.

科学的研究の応用

Industrial Applications

Polymer Production:

Chloroethyne is utilized in the production of polyvinyl chloride (PVC) and other polymers. PVC is widely used in construction materials, packaging, and electrical insulation due to its durability and resistance to environmental degradation . The polymerization process often involves this compound as a monomer, contributing to the properties of the final product.

Solvent and Chemical Intermediate:

this compound serves as a solvent in various chemical reactions and is an intermediate in the synthesis of other chemicals. It is particularly useful in producing ethyl cellulose, which finds applications in coatings, adhesives, and pharmaceuticals .

| Application | Description |

|---|---|

| Polymer Production | Used in the synthesis of PVC for construction and packaging materials |

| Solvent | Acts as a solvent for various organic reactions |

| Chemical Intermediate | Precursor for synthesizing ethyl cellulose and other chemicals |

Pharmaceutical Applications

This compound's role in medicinal chemistry has been increasingly recognized. Chlorinated compounds are prevalent in pharmaceuticals due to their biological activity. A significant portion of FDA-approved drugs contains chlorine atoms, which enhance their pharmacological properties .

Case Study: Antimicrobial Agents

Research indicates that this compound derivatives exhibit antimicrobial properties. For instance, studies have shown that certain this compound-based compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Case Study: Anticancer Agents

this compound derivatives have been investigated for their anticancer activities. The introduction of chloro groups into organic molecules can enhance their efficacy against cancer cells by altering their interaction with biological targets .

Environmental Applications

This compound has been studied for its formation during the degradation of chlorinated solvents like trichloroethylene (TCE) and perchloroethylene (PCE). Understanding its formation is vital for assessing soil contamination and developing remediation strategies.

Degradation Pathways:

Recent studies suggest that this compound can form through reductive dehalogenation processes in anaerobic environments. This pathway highlights the importance of monitoring this compound levels in contaminated sites .

Remediation Technologies:

The presence of this compound in contaminated soils necessitates effective remediation techniques. Bioremediation strategies are being explored to mitigate its impact on human health and the environment by utilizing microbial degradation pathways .

作用機序

The mechanism of action of chloroethyne involves its reactivity due to the presence of the triple bond and the chlorine atom. The triple bond makes it susceptible to addition reactions, while the chlorine atom can participate in substitution reactions. These properties allow this compound to interact with various molecular targets and pathways, making it a versatile compound in chemical synthesis.

類似化合物との比較

Table 1: Interaction Energies of this compound–Aromatic Complexes

| Aromatic System | Interaction Energy (kcal/mol, MP2) | Geometry Preference |

|---|---|---|

| Benzene | -2.8 | Face-on |

| Indole | -3.1 | Face-on (bond-centered) |

| Phenol | -3.5 | Face-on |

Data from demonstrate that this compound’s interaction energies surpass those of simpler chlorinated hydrocarbons (e.g., chloromethane), owing to its polarized C≡C–Cl bond enhancing electron-deficient character.

Structural and Functional Group Comparisons

- Chlorinated Alkenes (e.g., CH₂=CHCl) : The absence of π-bond conjugation with chlorine in this compound results in lower dipole moments but higher acidity (pKa ~ 25) compared to chlorinated alkenes (pKa ~ 44) .

- Chlorobenzenes : Unlike this compound, chlorobenzenes lack a triple bond, leading to weaker Cl–π interactions and reduced utility in catalytic ethynylation .

生物活性

Chloroethyne, also known as vinyl chloride, is a colorless gas with a sweet odor that is primarily used in the production of polyvinyl chloride (PVC). Its biological activity has garnered attention due to its potential effects on human health and the environment. This article delves into the biological activities of this compound, focusing on its toxicity, mutagenic properties, and implications in cancer research.

This compound has the chemical formula C₂HCl and is classified as an alkene. Its molecular structure features a carbon-carbon double bond, making it reactive and capable of participating in various chemical reactions. The presence of chlorine atoms significantly influences its biological interactions.

Toxicological Profile

Acute Toxicity : this compound is recognized for its acute toxicity. Exposure can lead to symptoms such as dizziness, headaches, and respiratory issues. High concentrations may cause severe health effects, including pulmonary edema and central nervous system depression.

Chronic Exposure : Long-term exposure to this compound has been associated with serious health risks. Studies indicate a correlation between chronic exposure and the development of liver tumors in laboratory animals, highlighting its potential carcinogenicity. The International Agency for Research on Cancer (IARC) classifies this compound as a Group 2A carcinogen, indicating it is probably carcinogenic to humans based on sufficient evidence from animal studies.

Mutagenic Effects

Research has shown that this compound exhibits mutagenic properties. It can induce mutations in bacterial and mammalian cells, which raises concerns regarding its potential role in cancer development. A study conducted by K. et al. (2023) demonstrated that this compound could cause DNA damage through oxidative stress mechanisms, leading to increased mutation rates in exposed organisms .

This compound's biological activity can be attributed to several mechanisms:

- Reactive Metabolites : Upon metabolic activation, this compound forms reactive intermediates that can bind to cellular macromolecules such as DNA and proteins, leading to cellular dysfunction.

- Oxidative Stress : The compound induces oxidative stress by generating free radicals, which can damage cellular components and contribute to mutagenesis.

- Inflammatory Response : Exposure to this compound can trigger inflammatory pathways, further exacerbating tissue damage and promoting tumorigenesis.

Case Studies

- Animal Studies : In a controlled study involving rats exposed to this compound vapors, researchers observed significant increases in liver tumor incidence compared to control groups. The study provided insights into dose-response relationships and highlighted the need for regulatory measures regarding occupational exposure limits .

- Human Epidemiological Studies : Epidemiological studies among workers in PVC manufacturing have indicated elevated risks of liver cancer associated with long-term exposure to this compound. These findings underscore the importance of monitoring environmental exposure levels and implementing safety protocols in industries utilizing this compound.

Data Table: Summary of Biological Activities

Q & A

Q. What are the validated synthetic routes for chloroethyne, and how can researchers ensure reproducibility in laboratory settings?

this compound (C₂HCl, CAS 593-63-5) is typically synthesized via dehydrohalogenation of 1,2-dichloroethylene or halogen-exchange reactions. To ensure reproducibility:

- Document reaction conditions (temperature, catalysts, solvent purity) meticulously .

- Use standardized analytical methods (e.g., GC-MS, NMR) to confirm product identity and purity. Cross-reference with spectral libraries (e.g., ChemSpider ID 62197) .

- Replicate procedures from peer-reviewed protocols, avoiding modifications unless rigorously validated .

Q. Which analytical techniques are most reliable for quantifying trace impurities in this compound samples?

Gas chromatography coupled with mass spectrometry (GC-MS) is optimal for detecting halogenated byproducts (e.g., dichloroacetylene). For real-time monitoring:

Q. How do researchers assess the acute toxicity of this compound in controlled laboratory environments?

Follow OECD/EPA guidelines for acute inhalation toxicity testing:

- Expose model organisms (e.g., rodents) to graded concentrations, monitoring LC₅₀ values and histopathological changes .

- Include negative controls and statistical power analysis to minimize Type I/II errors .

- Cross-validate findings with computational models (e.g., QSAR) to predict metabolite toxicity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction kinetics of this compound polymerization?

Discrepancies in rate constants often arise from uncontrolled variables (e.g., moisture, light). To address this:

- Conduct sensitivity analyses to identify critical parameters (e.g., initiator concentration, temperature gradients) .

- Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways and validate mechanistic hypotheses .

- Publish raw datasets and computational codes to enable independent verification .

Q. How can researchers design robust experiments to investigate this compound’s photochemical degradation pathways?

- Simulate UV irradiation in photoreactors with controlled wavelength (e.g., 254 nm) and monitor degradation products via HPLC-TOF .

- Compare degradation kinetics in inert (argon) vs. oxidative (O₂) atmospheres to elucidate radical-mediated mechanisms .

- Apply multivariate statistical models (e.g., PCA) to decouple competing degradation pathways .

Q. What methodologies validate the accuracy of quantum chemical calculations for this compound’s electronic structure?

- Benchmark computational methods (e.g., CCSD(T)/CBS) against experimental vibrational spectra (IR/Raman) .

- Report basis set convergence and relativistic corrections for halogen atoms .

- Use open-source platforms (e.g., NWChem) to ensure transparency and reproducibility .

Q. How do researchers address challenges in characterizing this compound’s metastable intermediates during combustion?

- Employ time-resolved laser spectroscopy (e.g., pump-probe) to capture transient species (e.g., chloroethynyl radicals) .

- Collaborate with synchrotron facilities for high-resolution XAS studies of flame chemistry .

- Publish uncertainty budgets for kinetic measurements to guide model refinements .

Methodological Best Practices

- Data Contradictions : Use triangulation (experimental, computational, theoretical) to resolve conflicts. Document all assumptions and boundary conditions .

- Literature Reviews : Prioritize primary sources from ACS, RSC, or Elsevier journals. Avoid non-peer-reviewed platforms (e.g., ) .

- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability per FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。